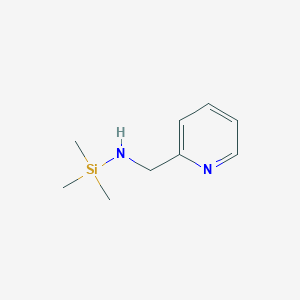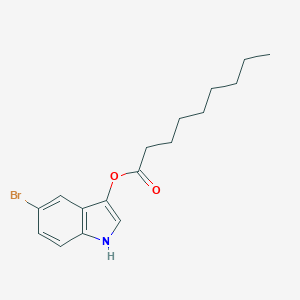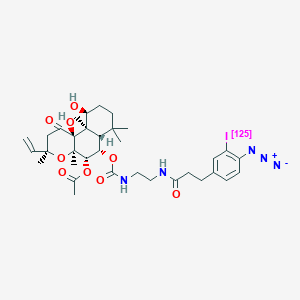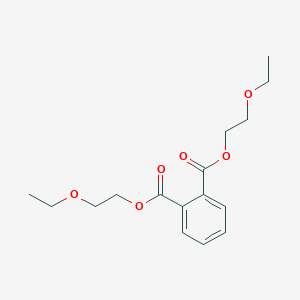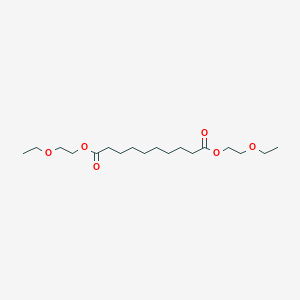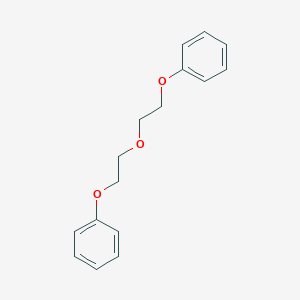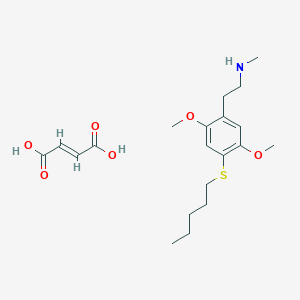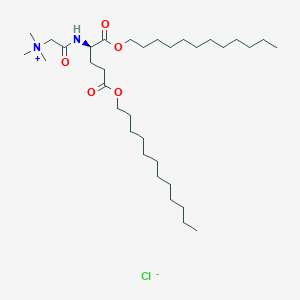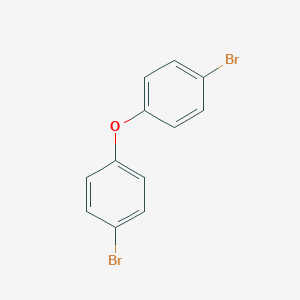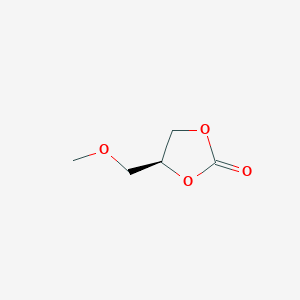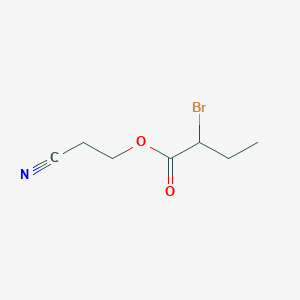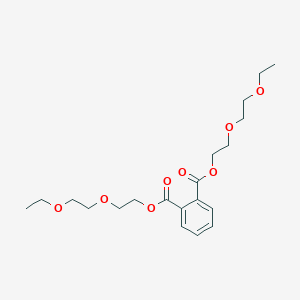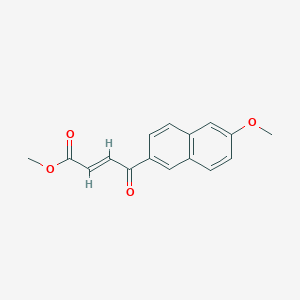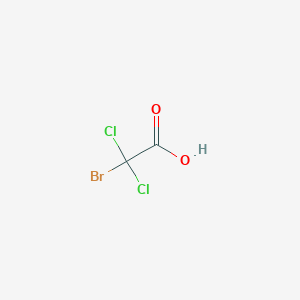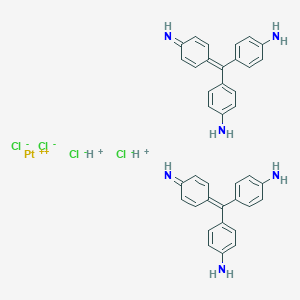
Tetrachloroplatinate dianion-basic fuchsin complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloroplatinate dianion-basic fuchsin complex is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a coordination compound that is formed by the reaction of tetrachloroplatinate dianion with basic fuchsin. The compound has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Mechanism Of Action
The mechanism of action of tetrachloroplatinate dianion-basic fuchsin complex is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with cellular components, such as DNA and proteins. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal cellular homeostasis.
Biochemical And Physiological Effects
Tetrachloroplatinate dianion-basic fuchsin complex has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines. The compound has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for the development of anticancer agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of tetrachloroplatinate dianion-basic fuchsin complex is its ease of synthesis and purification. The compound is also highly stable and can be stored for long periods without significant degradation. However, one of the limitations of the compound is its low solubility in organic solvents, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of tetrachloroplatinate dianion-basic fuchsin complex. One potential direction is the development of novel anticancer agents based on the compound. Another potential direction is the use of the compound in the development of electronic devices and sensors. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of neurodegenerative disorders.
Synthesis Methods
The synthesis of tetrachloroplatinate dianion-basic fuchsin complex involves the reaction of tetrachloroplatinate dianion with basic fuchsin in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of a stable and pure complex. The resulting product is a deep red colored powder that is soluble in water.
Scientific Research Applications
Tetrachloroplatinate dianion-basic fuchsin complex has been extensively studied for its potential applications in various fields of science. In biochemistry, the compound has been used as a stain for the detection of nucleic acids and proteins in biological samples. It has also been studied for its potential use in cancer research and drug delivery systems.
In pharmacology, the compound has been studied for its potential use as an anticancer agent. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, tetrachloroplatinate dianion-basic fuchsin complex has been studied for its potential use in the development of sensors and electronic devices. The compound has been shown to exhibit excellent electrical conductivity and has been used in the fabrication of conductive polymers and thin films.
properties
CAS RN |
129770-31-6 |
|---|---|
Product Name |
Tetrachloroplatinate dianion-basic fuchsin complex |
Molecular Formula |
C38H36Cl4N6Pt |
Molecular Weight |
913.6 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C19H17N3.4ClH.Pt/c2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;;;;/h2*1-12,20H,21-22H2;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
KNGHEISVUXQDEI-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
synonyms |
TC-Pl-BFC tetrachloroplatinate dianion-basic fuchsin complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



